Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

CAS No.:

Cat. No.: VC16562434

Molecular Formula: C30H44ClNPPd-

Molecular Weight: 591.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H44ClNPPd- |

|---|---|

| Molecular Weight | 591.5 g/mol |

| IUPAC Name | palladium;2-phenylaniline;tricyclohexylphosphane;chloride |

| Standard InChI | InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |

| Standard InChI Key | WBTWEZSUMQNZEV-UHFFFAOYSA-M |

| Canonical SMILES | C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

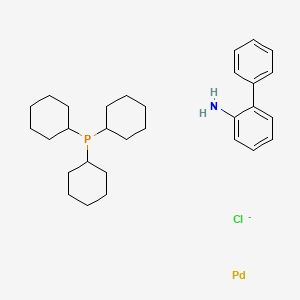

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is defined by the molecular formula C₃₀H₄₄ClNPPd⁻, with a molecular weight of 591.5 g/mol. The compound comprises:

-

A palladium(II) ion as the central metal atom.

-

A tricyclohexylphosphane (PCy3) ligand, which donates electron density through its phosphorus atom.

-

A 2-phenylaniline ligand, featuring an aromatic amine group.

The combination of these ligands creates a sterically hindered environment around the palladium center, which is critical for stabilizing reactive intermediates during catalytic cycles .

Structural Analysis and Conformational Properties

The compound’s 2D structure reveals a tetracoordinated palladium center, with PCy3, 2-phenylaniline, and chloride occupying distinct coordination sites. The tricyclohexylphosphane ligand’s bulky cyclohexyl groups impose significant steric constraints, reducing aggregation tendencies and enhancing solubility in nonpolar solvents . Meanwhile, the 2-phenylaniline ligand contributes π-electron density, facilitating electron transfer processes during catalysis .

Attempts to generate a 3D conformational model have been hindered by computational limitations, as the presence of unsupported elements (e.g., palladium-phosphorus bonds) complicates force field calculations .

Table 1: Key Physical and Chemical Properties

Synthesis and Preparation

Synthetic Routes

The synthesis of palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves ligand substitution reactions starting from palladium precursors. A common method employs palladium dichloride (PdCl₂) reacted with tricyclohexylphosphane and 2-phenylaniline in the presence of a reducing agent :

This reaction proceeds under inert conditions in solvents like toluene or cyclopentyl methyl ether (CPME) . The use of carbon monoxide (CO) as a reductant facilitates the reduction of Pd(II) to Pd(0), which subsequently undergoes oxidative addition with the ligands .

Optimization Challenges

Key challenges in synthesis include:

-

Ligand stoichiometry: Excess PCy3 (2–5 equivalents per Pd atom) is required to prevent palladium black formation .

-

Solvent selection: Polar aprotic solvents (e.g., DMF) accelerate ligand hydrolysis, while nonpolar solvents improve yield .

-

Temperature control: Reactions typically proceed at 120–130°C to overcome kinetic barriers .

Catalytic Applications

Cross-Coupling Reactions

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride excels in C–N bond-forming reactions, such as the coupling of aryl phosphates with amines . For example, in the presence of Mor-DalPhos as a cocatalyst, it facilitates the synthesis of secondary amines with yields up to 99% :

The bulky PCy3 ligand prevents undesired β-hydride elimination, enabling the use of aliphatic amines without side reactions .

Hydrocarbonylation and Alkoxycarbonylation

The complex also mediates hydrocarbonylation of chlorinated aromatics, a transformation traditionally challenging due to the inertness of C–Cl bonds . For instance, chlorobenzene can be converted to benzaldehyde derivatives under CO atmosphere:

This reactivity stems from the ligand’s ability to stabilize Pd(0) intermediates, which are pivotal in oxidative addition steps .

Table 2: Catalytic Performance in Cross-Coupling Reactions

| Substrate Pair | Yield (%) | Conditions | Source |

|---|---|---|---|

| Triphenylphosphate + N-methylaniline | 95 | [Pd], K₂CO₃, CPME, 130°C | |

| 4-Chlorotoluene + CO | 82 | [Pd], H₂, toluene, 120°C |

Mechanistic Insights

Role of the Ligand Environment

The PCy3 ligand serves dual roles:

-

Steric protection: Its cyclohexyl groups shield the palladium center, minimizing dimerization.

-

Electronic modulation: The strong electron-donating capacity of PCy3 increases electron density at Pd, facilitating oxidative addition of aryl halides .

The 2-phenylaniline ligand participates in substrate precoordination, aligning reactants for efficient bond formation. This is evidenced by kinetic studies showing rate acceleration in the presence of aromatic amines .

Catalytic Cycle

The proposed cycle involves:

-

Oxidative addition: Pd(0) inserts into the C–X bond (X = Cl, OPh).

-

Transmetallation: Amine or CO coordinates to Pd(II).

-

Reductive elimination: Formation of the desired bond (C–N, C–O) regenerates Pd(0) .

Comparative Advantages and Limitations

Advantages Over Traditional Catalysts

-

Enhanced stability: The PCy3 ligand extends catalyst lifetime by preventing Pd aggregation .

-

Broad substrate scope: Tolerates electron-deficient and sterically hindered substrates .

-

Mild conditions: Operates at lower temperatures compared to Pd/PPh₃ systems .

Limitations

-

Sensitivity to oxygen: Requires strict anaerobic conditions.

-

Cost: High ligand loading (2–5 equivalents per Pd) increases expense .

Future Directions

Ligand Engineering

Designing hybrid ligands combining PCy3’s bulk with electron-withdrawing groups could further enhance activity. For example, fluorinated cyclohexyl groups may improve oxidative addition kinetics.

Industrial Scale-Up

The gram-scale synthesis of amines (e.g., 87% yield for N-methylaniline coupling) demonstrates feasibility . Future work should address solvent recovery and catalyst recycling to reduce costs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume